REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[NH:8])[NH2:7])[CH3:2].[CH2:10]([O:12][C:13](=[O:18])[C:14]([CH2:16]Br)=O)[CH3:11]>CN1C(=O)N(C)CCC1>[NH2:8][C:6]1[NH:7][C:14]([C:13]([O:12][CH2:10][CH3:11])=[O:18])=[CH:16][C:5]=1[C:4]([O:3][CH2:1][CH3:2])=[O:9]
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Name
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|
Quantity
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56 g
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Type
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reactant
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Smiles
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C(C)OC(CC(N)=N)=O
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Name
|
|
Quantity
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172 mL
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Type
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solvent
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Smiles
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CN1CCCN(C1=O)C
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Name
|
|
Quantity
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56 mL
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Type
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reactant
|
Smiles
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C(C)OC(C(=O)CBr)=O
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Name
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ice water
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Quantity
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1 L
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Type
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reactant
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with 1 liter of ethyl acetate and twice with a 0.5 liter of ethyl acetate each time
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Type
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WASH
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Details
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The organic phases are washed three times with a 0.5 liter of water
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Type
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DRY_WITH_MATERIAL
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Details
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a 0.5 liter of brine, dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated by evaporation
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Type
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CUSTOM
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Details
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Column chromatography (SiO2, hexane/ethyl acetate [1:1]) and crystallization from diethyl ether/hexane
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Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(=CC1C(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |